molecular formula C5H7NO B8291585 2-Propargyl-aminoacetaldehyde

2-Propargyl-aminoacetaldehyde

Cat. No.: B8291585
M. Wt: 97.12 g/mol
InChI Key: RVRJBLBDUUHNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, the provided evidence focuses on structurally related aldehydes (e.g., propionaldehyde, acetaldehyde, and isobutyraldehyde), which lack the propargyl-amino functional group. Consequently, direct toxicological or mechanistic data for 2-propargyl-aminoacetaldehyde are absent in the cited literature.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2-aminopent-4-ynal

InChI

InChI=1S/C5H7NO/c1-2-3-5(6)4-7/h1,4-5H,3,6H2

InChI Key

RVRJBLBDUUHNFA-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

The U.S. EPA’s toxicological review of propionaldehyde highlights key similarities and differences among low-molecular-weight aldehydes, which can inform hypotheses about 2-propargyl-aminoacetaldehyde’s behavior. Below is a comparative analysis based on structural and functional group reactivity:

Table 1: Comparative Properties of Aldehydes

Compound Functional Groups Key Toxicological Findings (from Evidence) Reactivity Profile
Propionaldehyde Aldehyde, alkyl chain Nasal lesions in rodents; limited carcinogenicity data High volatility, electrophilic aldehyde
Acetaldehyde Aldehyde, methyl group Nasal lesions, DNA adduct formation; carcinogenic potential Reactive aldehyde, forms Schiff bases
Isobutyraldehyde Aldehyde, branched alkyl Similar nasal toxicity to propionaldehyde; limited data Steric hindrance reduces reactivity
2-Propargyl-aminoacetaldehyde Aldehyde, propargyl, amino No direct data; inferred reactivity: propargyl may enhance crosslinking or cyclization Propargyl group adds alkyne reactivity; amino group increases nucleophilicity

Key Observations:

Reactivity Differences: The propargyl group in 2-propargyl-aminoacetaldehyde introduces alkyne functionality, enabling click chemistry or cycloaddition reactions absent in simpler aldehydes like propionaldehyde .

Toxicological Implications: Acetaldehyde and propionaldehyde induce nasal lesions in rodents due to aldehyde-mediated protein adduction and inflammation . While 2-propargyl-aminoacetaldehyde lacks direct toxicity data, its aldehyde group suggests similar local irritant effects.

Carcinogenicity Uncertainty: Propionaldehyde and acetaldehyde have insufficient carcinogenicity data, though acetaldehyde is classified as a Group 1 carcinogen (IARC) due to DNA adduct formation . For 2-propargyl-aminoacetaldehyde, the amino group might facilitate DNA binding, but this remains speculative without empirical studies.

Preparation Methods

Mechanistic Basis and Substrate Scope

The CuCl-promoted Michael addition-alkynylation cascade, as demonstrated by Kumar et al., offers a robust pathway for propargylamine synthesis. In this method, secondary amines react with α,β-unsaturated ketones (e.g., methyl vinyl ketone) and terminal alkynes to form propargylamines via a Michael adduct intermediate, followed by C–C bond cleavage and iminium-alkyne coupling (Scheme 1). While the original study focused on ketone-derived products, substituting methyl vinyl ketone with α,β-unsaturated aldehydes (e.g., acrolein) could theoretically yield aldehyde-functionalized propargylamines like 2-propargyl-aminoacetaldehyde.

Reaction Conditions :

  • Catalyst : CuCl (10 mol%)

  • Solvent : Toluene or DCM

  • Temperature : 25–100°C

  • Yield Range : 70–98% (for analogous propargylamines) [1, Table 2]

Adaptation for Aldehyde Functionalization

Replacing methyl vinyl ketone with acrolein (CH₂=CHCHO) may enable direct incorporation of the aldehyde moiety. For instance, reacting propargylamine with acrolein under CuCl catalysis could yield 2-propargyl-aminoacetaldehyde after iminium intermediate formation and alkyne addition. However, challenges include stabilizing the aldehyde group during the reaction, necessitating protective strategies such as acetal formation.

Propargyl Halide Alkylation of Aminoacetaldehyde Derivatives

Direct Alkylation of Aminoacetaldehyde

The patent by Kovács et al. describes the synthesis of propargyl ammonium chlorides via alkylation of amines with propargyl halides. Applying this to aminoacetaldehyde (NH₂CH₂CHO) would involve:

  • Protection : Converting aminoacetaldehyde to a stabilized derivative (e.g., dimethyl acetal) to prevent decomposition.

  • Alkylation : Treating the protected amine with propargyl bromide in benzene/NaOH at 60°C [2, Example 1].

  • Deprotection : Acidic hydrolysis of the acetal to regenerate the aldehyde.

Example Procedure :

  • Protected Amine : Aminoacetaldehyde dimethyl acetal (2.0 mmol)

  • Alkylating Agent : Propargyl bromide (2.2 mmol)

  • Base : NaOH (40% aqueous solution)

  • Solvent : Benzene

  • Yield : ~80% (estimated based on analogous reactions)

Challenges and Optimizations

Aminoacetaldehyde’s instability mandates stringent protection-deprotection protocols. Silica gel chromatography (hexane/ethyl acetate) is critical for isolating intermediates [1, General Procedure].

Reductive Amination of Propargylamine with Glyoxylic Acid

Strategy and Workflow

Reductive amination between propargylamine (HC≡CCH₂NH₂) and glyoxylic acid (OHCCCO₂H) offers a direct route:

  • Condensation : Form the imine (HC≡CCH₂NH–CH₂COOH) in aqueous ethanol.

  • Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to the amine.

  • Oxidation : Convert the carboxylic acid to the aldehyde via mild oxidation (e.g., MnO₂).

Key Considerations :

  • pH Control : Maintain acidic conditions (pH 4–5) during condensation.

  • Selectivity : Ensure chemoselective reduction of the imine over the alkyne.

Oxidation of Propargylamino Alcohols

Synthesis of Alcohol Precursors

Propargylamino alcohols (HC≡CCH₂NHCH₂CH₂OH) can be oxidized to 2-propargyl-aminoacetaldehyde using agents like pyridinium chlorochromate (PCC) or Swern oxidation:

  • Alcohol Preparation : Achieved via hydroxylation of propargylamine-epoxide adducts.

  • Oxidation : PCC in DCM at 0°C (yield: ~65%) [4, Scheme 3].

Advantages :

  • Avoids unstable aldehyde intermediates.

  • Compatible with acid-sensitive protecting groups.

Comparative Analysis of Methodologies

Method Yield Range Complexity Functional Group Tolerance
Cu-Catalyzed Coupling70–98%ModerateLimited by aldehyde stability
Propargyl Halide Alkylation60–85%HighRequires protection steps
Reductive Amination50–75%LowSensitive to reducing agents
Alcohol Oxidation60–70%ModerateBroad

Q & A

Q. How can contradictory data on 2-Propargyl-aminoacetaldehyde’s reactivity in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Perform solvent-dependent kinetic studies using stopped-flow spectroscopy to track reaction intermediates. Compare dielectric constant effects using the Kirkwood–Baldwin equation. Validate findings with computational simulations (DFT for solvation energies) .

Q. What experimental designs optimize catalytic efficiency in 2-Propargyl-aminoacetaldehyde synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables (catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Characterize catalysts via X-ray Photoelectron Spectroscopy (XPS) to correlate activity with surface properties .

Q. How do researchers address discrepancies in reported binding affinities of 2-Propargyl-aminoacetaldehyde with protein targets?

  • Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 25°C). Use isothermal titration calorimetry (ITC) for direct binding measurements. Cross-validate with Surface Plasmon Resonance (SPR) to rule out assay-specific artifacts .

Q. What strategies mitigate interference from Schiff base formation during 2-Propargyl-aminoacetaldehyde bioanalytical assays?

  • Methodological Answer : Add competing aldehydes (e.g., formaldehyde) to scavenge reactive amines. Use deuterated solvents in NMR to track Schiff base kinetics. Develop a dual-wavelength HPLC method to distinguish parent compound from adducts .

Q. How can multi-omics approaches elucidate the metabolic fate of 2-Propargyl-aminoacetaldehyde in cellular systems?

  • Methodological Answer : Combine metabolomics (LC-MS/MS) to track metabolite profiles, transcriptomics (RNA-seq) to identify upregulated detoxification genes (e.g., ALDH isoforms), and proteomics (SILAC) to quantify enzyme expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.